molecular formula C6H14NO5+ B1242235 2-ammonio-2-deoxy-beta-D-glucopyranose

2-ammonio-2-deoxy-beta-D-glucopyranose

Cat. No.: B1242235
M. Wt: 180.18 g/mol
InChI Key: MSWZFWKMSRAUBD-QZABAPFNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-ammonio-2-deoxy-beta-D-glucopyranose is a monosaccharide derivative of glucose that features a positively charged ammonium group (-NH3+) at the C-2 position, replacing the typical hydroxyl group . This structural modification makes it a key analog for studying charged carbohydrate interactions and metabolic pathways. While direct studies on this specific ammonium salt are limited, its structural similarity to the well-researched glycolysis inhibitor 2-deoxy-D-glucose (2-DG) suggests significant potential research applications . This compound is expected to serve as a crucial tool in glycobiology research. Its structure positions it as a potential inhibitor of glycosylation enzymes or as a mimic for charged glycan motifs found in biological systems. Researchers can utilize this compound to probe metabolic processes in cancer cells, which often exhibit heightened glucose uptake and dependency on glycolysis—a phenomenon known as the Warburg effect . By competing with natural glucose, it may disrupt hexokinase activity and the subsequent glycolysis pathway, leading to intracellular energy (ATP) depletion and inducing metabolic stress in studied cell lines . Furthermore, the ammonium group provides a versatile handle for chemical modification and conjugation, making this compound a valuable precursor for synthesizing more complex biochemical probes, saponins, or glycoconjugates for antimicrobial and antitumor activity studies . It is strictly for research applications in these fields. Please be aware: This product is categorized as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14NO5+

Molecular Weight

180.18 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]azanium

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/p+1/t2-,3-,4-,5-,6-/m1/s1

InChI Key

MSWZFWKMSRAUBD-QZABAPFNSA-O

SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[NH3+])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways

Biosynthesis of N-Glycans

The compound 2-ammonio-2-deoxy-beta-D-glucopyranose is the conjugate acid of D-glucosamine. ebi.ac.uknih.gov In biological systems, it is its N-acetylated derivative, N-acetylglucosamine (GlcNAc), that serves as a fundamental building block in the synthesis of complex macromolecules, most notably N-linked glycans (N-glycans). wikipedia.org N-glycans are oligosaccharide chains attached to asparagine residues of proteins, playing critical roles in protein folding, stability, and function. nih.govyoutube.com The biosynthesis of all N-glycans originates from a common core structure, which is defined by the presence of two GlcNAc residues linked to three mannose residues. wikipedia.org

The assembly of N-glycans begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide (LLO) precursor. This precursor is then transferred en bloc to nascent polypeptide chains. wikipedia.org Subsequent processing and diversification of the N-glycan structure occur in the Golgi apparatus. wikipedia.org The core GlcNAc residues are central to this entire process, forming the attachment point to the protein and the foundation upon which the diverse array of N-glycan structures is built.

N-linked glycosylation is initiated by the attachment of the oligosaccharide to an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline). wikipedia.org The most common linkage is GlcNAcβ1-Asn. nih.gov

Key Enzymes in Core N-Acetylglucosamine Processing

The modification of the N-glycan core, particularly the addition of further GlcNAc residues, is a highly regulated process mediated by a series of N-acetylglucosaminyltransferases (GlcNAcTs) residing in the medial-Golgi. nih.gov These enzymes are responsible for creating the branches that define complex and hybrid N-glycans.

EnzymeLocationFunctionResulting Structure
GlcNAcT-I medial-GolgiAdds a GlcNAc residue to the C-2 of the α1-3 mannose in the Man₅GlcNAc₂ core. nih.govGlcNAcMan₅GlcNAc₂
GlcNAcT-II medial-GolgiAdds a second GlcNAc residue to the C-2 of the α1-6 mannose in the core after trimming by α-mannosidase II. nih.govnih.govPrecursor for biantennary, complex N-glycans.
GlcNAcT-III medial-GolgiAdds a "bisecting" GlcNAc residue to the β-mannose of the core. nih.govInhibits the action of other enzymes like α-mannosidase II and GlcNAcT-II, IV, and V. nih.gov
GlcNAcT-IV medial-GolgiInitiates a third branch by adding a GlcNAc residue to C-4 of the core α1-3 mannose. nih.govTri-antennary N-glycans.
GlcNAcT-V medial-GolgiInitiates a fourth branch by adding a GlcNAc residue to C-6 of the core α1-6 mannose. nih.govTetra-antennary N-glycans.

The action of these enzymes is sequential and highly specific. The addition of the first GlcNAc by GlcNAcT-I is a critical step, as it is a prerequisite for the trimming of two mannose residues by α-mannosidase II. nih.govnih.gov Following this trimming, GlcNAcT-II can act to create a biantennary structure. nih.gov The presence of a "bisecting" GlcNAc added by GlcNAcT-III can significantly alter the subsequent processing pathway, highlighting the intricate regulation of N-glycan biosynthesis. nih.gov

Further modifications to the core GlcNAc residues can occur, such as fucosylation. In plants, fucose is transferred in an α1–3 linkage to the asparagine-linked GlcNAc, a step that also requires the prior action of GlcNAcT-I. nih.gov Invertebrates may exhibit even more complex core fucosylation patterns. nih.gov

The structural diversity generated by the precise addition of GlcNAc residues to the N-glycan core is essential for the specific biological functions of glycoproteins, influencing everything from cell-cell recognition to pathogen binding. acs.org

Enzymatic Mechanisms and Protein Interactions

Catalytic Mechanisms of Enzymes Acting on 2-ammonio-2-deoxy-beta-D-glucopyranose and its Derivatives

The enzymatic conversion of this compound and its related forms is primarily carried out by two major classes of enzymes: glycosyltransferases and glycoside hydrolases. These enzymes utilize distinct, yet elegant, catalytic strategies to facilitate the formation and cleavage of glycosidic bonds.

Glycoside hydrolases that act on derivatives of glucosamine (B1671600), such as chitinases, often employ a substrate-assisted catalytic mechanism. benthamdirect.com In family 18 chitinases, the N-acetyl group of the N-acetylglucosamine (GlcNAc) residue at the -1 subsite of the enzyme's active site acts as an intramolecular nucleophile. acs.org This participation of the substrate itself in the catalytic process is a key feature of this enzyme family. The reaction proceeds through the formation of an oxazolinium ion intermediate, which helps to stabilize the transition state. acs.orgresearchgate.net This mechanism results in the retention of the anomeric configuration of the product. pnas.org

In contrast, other glycoside hydrolases utilize a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. cazypedia.org This process occurs in two steps, each proceeding with an inversion of stereochemistry, ultimately leading to a net retention of the anomeric configuration in the final product. cazypedia.org The first step involves a nucleophilic attack by an enzymatic carboxylate (from an aspartate or glutamate (B1630785) residue) on the anomeric carbon of the substrate. cazypedia.org This is followed by a second step where a water molecule, activated by another carboxylate residue acting as a general base, attacks the anomeric carbon of the glycosyl-enzyme intermediate, releasing the product. cazypedia.org

Glycosyltransferases, on the other hand, catalyze the transfer of a sugar moiety from a donor, such as a nucleotide sugar, to an acceptor molecule. These enzymes can be either inverting or retaining. Inverting glycosyltransferases utilize a single nucleophilic substitution (SN2) mechanism, where the acceptor's hydroxyl group directly attacks the anomeric carbon of the donor sugar, leading to an inversion of the anomeric configuration. ebi.ac.uk Retaining glycosyltransferases are thought to employ a double-displacement mechanism, similar to retaining glycoside hydrolases, involving a glycosyl-enzyme intermediate. ebi.ac.uk

The stabilization of the transition state is a critical aspect of enzyme catalysis. youtube.comgrafiati.com Enzymes achieve this by creating an active site environment that is complementary to the high-energy transition state of the substrate, thereby lowering the activation energy of the reaction. youtube.comgrafiati.com In the case of glucosamine-processing enzymes, this is accomplished through a combination of precise substrate positioning, distortion of the substrate into a higher-energy conformation (such as a boat or skew-boat conformation), and electrostatic stabilization by active site residues. pnas.org For instance, in family 18 chitinases, the distortion of the sugar ring in the -1 subsite to a boat conformation is a key element in catalysis. pnas.org Transition state analogs, which are stable molecules that mimic the structure of the transition state, are powerful tools for studying these enzymatic mechanisms and act as potent inhibitors. nih.govresearchgate.netwikipedia.org

The active sites of enzymes that act on this compound and its derivatives are lined with specific amino acid residues that play crucial roles in substrate binding and catalysis. Aspartate and glutamate residues are frequently found in the active sites of these enzymes, where their carboxylate side chains can function as nucleophiles or as general acid/base catalysts. acs.orgwikipedia.orgnih.govwikipedia.org

In glucosamine-6-phosphate N-acetyltransferase (GNA), a key enzyme in the hexosamine biosynthesis pathway, a triad (B1167595) of residues, Glu98, Asp99, and Ile100, polarizes the carbonyl bond of acetyl-CoA, making the carbon more electrophilic. johnshopkins.edu Tyr143 stabilizes the thiolate anion of the leaving CoA, and Asp134 enhances the nucleophilicity of the amino group of glucosamine-6-phosphate. johnshopkins.edu Similarly, in glucosamine-6-phosphate synthase (GlmS), which converts fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a cysteine residue (Cys1) in the glutaminase (B10826351) domain is essential for the hydrolysis of glutamine to provide the amino group. ebi.ac.uknih.gov In the isomerase domain of GlmS, His504 is involved in the ring opening of the sugar, while Glu488 catalyzes the hydrogen transfer, and Lys603 stabilizes the enediol intermediate. cazypedia.org

Metal ions are also critical cofactors for many of these enzymes, playing roles in substrate activation, stabilization of intermediates, and catalysis. nih.govnih.gov For example, N-acetyl-d-glucosamine-6-phosphate deacetylase (NagA) from E. coli is a zinc-dependent enzyme. benthamdirect.comnih.gov The divalent metal ion in the active site polarizes the carbonyl group of the substrate, facilitating nucleophilic attack by a metal-bound water molecule. benthamdirect.comnih.gov The N-acetylglucosaminidase NagZ from Pseudomonas aeruginosa also utilizes a zinc ion in its active site to regulate the catalytic process. nih.gov In some glycosyltransferases, a manganese ion (Mn2+) is coordinated by a conserved DXD motif and is essential for the binding of the nucleotide-sugar donor. nih.gov

Table 1: Key Active Site Residues in Enzymes Acting on Glucosamine and its Derivatives

Enzyme Organism Key Residues Function Reference
Glucosamine-6-phosphate N-acetyltransferase (GNA) Homo sapiens Glu98, Asp99, Ile100 Polarization of acetyl-CoA carbonyl johnshopkins.edu
Tyr143 Stabilization of thiolate leaving group johnshopkins.edu
Asp134 Enhancement of nucleophilicity of glucosamine-6-phosphate johnshopkins.edu
Glucosamine-6-phosphate Synthase (GlmS) Escherichia coli Cys1 Glutamine hydrolysis ebi.ac.uknih.gov
His504 Sugar ring opening cazypedia.org
Glu488 Hydrogen transfer cazypedia.org
Lys603 Stabilization of enediol intermediate cazypedia.org
N-acetyl-d-glucosamine-6-phosphate deacetylase (NagA) Escherichia coli His-143 Polarization of substrate carbonyl nih.gov
Asp-273 General base catalysis nih.gov
N-acetylglucosaminidase (NagZ) Pseudomonas aeruginosa D244 Covalent modification nih.gov
His Acid/base catalyst nih.gov

Substrate Recognition and Binding Dynamics

The ability of enzymes to distinguish between closely related sugar molecules is fundamental to their function. This molecular recognition is achieved through a network of specific interactions within the enzyme's active site.

Enzymes that act on glucosamine and its derivatives have evolved highly specific binding pockets that recognize the unique features of these substrates. For example, in glucosamine/glucosaminide N-acetyltransferase (GlmA), the C-2 amino group of glucosamine interacts with the carbonyl groups of Asp287 and Trp288. pnas.org The carboxylate of Asp287 also forms hydrogen bonds with the C-3 and C-4 hydroxyls of the sugar. pnas.org

In the case of glucosamine-6-phosphate synthase (GlmS), the initial binding of fructose-6-phosphate is a critical recognition event that triggers subsequent steps in the catalytic cycle. nih.gov The enzyme exhibits a high degree of specificity, and while it can bind glucose-6-phosphate, this binding is non-productive. cazypedia.org The recognition of the acetyl group is particularly important for enzymes like β-N-acetylglucosaminidases. nih.gov The active sites of these enzymes contain residues that form specific hydrogen bonds and hydrophobic interactions with the N-acetyl group, ensuring that only the correct substrate is hydrolyzed. Human chitotriosidase, a family 18 chitinase (B1577495), shows a strong preference for an acetylated unit in the -2 and -1 subsites of its active site. youtube.com

The binding of a substrate to an enzyme's active site is often not a simple "lock-and-key" event but rather an "induced-fit" process, where the initial binding event leads to conformational changes in the enzyme. wordpress.comnih.gov These changes can be subtle, involving the movement of a few active site residues, or they can be dramatic, involving the motion of entire domains. researchgate.net

In glucosamine-6-phosphate synthase (GlmS), the binding of the first substrate, fructose-6-phosphate, causes the C-terminal loop and the glutaminase domains to become more ordered. nih.govnih.gov This conformational change closes the synthase active site, which is believed to facilitate the opening of the sugar ring and the formation of a channel for the transfer of ammonia (B1221849) from the glutaminase active site. nih.govresearchgate.netnih.gov Further conformational changes are induced by the binding of the second substrate, glutamine. nih.gov

Similarly, in the family 18 chitinase ChiB from Serratia marcescens, the binding of a pentameric substrate leads to the closure of a "roof" over the active site tunnel. pnas.org This conformational change is crucial for catalysis and product displacement. In glucosamine-6-phosphate deaminase, the enzyme exists in two major conformational states, a tense (T) state and a relaxed (R) state. nih.gov The binding of the substrate, glucosamine-6-phosphate, shifts the equilibrium towards the catalytically active R state. The active site has a more open geometry in the T state compared to the R state. nih.gov

Table 2: Conformational Changes in Enzymes Acting on Glucosamine Derivatives

Enzyme Substrate/Ligand Observed Conformational Change Consequence of Change Reference
Glucosamine-6-phosphate Synthase (GlmS) Fructose-6-phosphate Ordering of C-terminal loop and glutaminase domains Closure of synthase active site, formation of ammonia channel nih.govnih.gov
Chitinase B (ChiB) Pentasaccharide substrate Closure of the "roof" of the active site tunnel Facilitates catalysis and product displacement pnas.org
Glucosamine-6-phosphate Deaminase Glucosamine-6-phosphate Transition from T state to R state Shift to a more catalytically active conformation with a less open active site nih.gov
Glycosyltransferase (GnT-I) Donor-metal complex Ordering of a flexible loop adjacent to the nucleotide sugar-binding site Loop acts as a lid, directly contacting the donor substrate johnshopkins.edu

Enzyme Structure-Function Relationships

In glucosamine-6-phosphate synthase (GlmS), the two-domain structure is a clear example of a structure-function relationship. nih.govnih.gov The glutaminase domain is responsible for generating ammonia from glutamine, while the synthase domain utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.gov The presence of an intramolecular channel connecting the two active sites ensures that the highly reactive ammonia is efficiently delivered to the synthase active site without being released into the solvent. researchgate.net

The modular nature of many glycoside hydrolases, which often consist of a catalytic domain and one or more carbohydrate-binding modules (CBMs), is another important structure-function relationship. researchgate.net While the catalytic domain carries out the hydrolysis of the glycosidic bond, the CBMs play a crucial role in substrate recognition and binding, particularly for insoluble substrates like chitin (B13524). This modular arrangement enhances the efficiency of the enzyme by increasing its local concentration on the surface of the substrate.

The detailed architecture of the active site cleft or tunnel also dictates the mode of action of the enzyme. For instance, processive enzymes, which catalyze multiple cycles of reaction without dissociating from the substrate, often have tunnel-shaped active sites that enclose the polysaccharide chain. researchgate.net In contrast, endo-acting enzymes, which cleave internal glycosidic bonds, typically have more open active site clefts. The specific arrangement of aromatic and acidic residues within these active sites further refines the substrate specificity and catalytic efficiency of the enzyme. nih.gov

Crystallographic and Cryo-EM Studies of Glucosamine-Metabolizing Enzymes

The three-dimensional structures of glucosamine-metabolizing enzymes, elucidated through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), have been fundamental in understanding their catalytic mechanisms and regulation. These structural insights provide a molecular blueprint for how these enzymes recognize their substrates, catalyze complex reactions, and interact with allosteric effectors.

X-ray crystallography has been particularly instrumental in revealing the atomic details of key enzymes in the hexosamine biosynthetic pathway (HBP). For instance, the crystal structure of glucosamine-6-phosphate deaminase (GNPDA) from Escherichia coli was determined at a 2.1 Å resolution. nih.gov This revealed a hexameric structure with a protein fold described as a modified NAD-binding domain. nih.gov The studies of the E. coli enzyme in complex with its allosteric activator, N-acetyl-D-glucosamine-6-phosphate, and a competitive inhibitor have shown that these structures represent the enzymatically active R state conformer. nih.gov The catalytic mechanism proposed involves the opening of the substrate's pyranose ring followed by a series of base-catalyzed reactions for isomerization and deamination, with the amino acid residue Asp72 acting as a key proton exchanger. nih.gov As of late 2007, at least five structures for this class of enzyme had been solved, with PDB accession codes 1J5X, 1JT9, 1NE7, 2BKV, and 2BKX. wikipedia.org

Another critical enzyme, glucosamine-6-phosphate synthase (GlmS), which catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate, has also been structurally characterized. rcsb.org The crystal structure of the E. coli enzyme (PDB: 1JXA) revealed a homodimeric organization. rcsb.org Each monomer consists of two domains: a glutaminase domain at the N-terminus for glutamine hydrolysis and an isomerase domain at the C-terminus that binds fructose-6-phosphate. rcsb.orgresearchgate.net A remarkable feature is an 18 Å long hydrophobic channel connecting the two active sites, which facilitates the transfer of ammonia from the glutaminase site to the isomerase site. rcsb.org

While X-ray crystallography provides high-resolution static snapshots, cryo-EM is emerging as a powerful technique for studying the structure of large, dynamic protein complexes in various conformational states. nih.govresearchgate.net For metabolic enzymes that often undergo significant conformational changes upon substrate or regulator binding, cryo-EM can provide invaluable insights. nih.gov Studies on enzymes like glutamate dehydrogenase have demonstrated cryo-EM's ability to map small ligand binding and resolve binary mixtures of different conformational states (e.g., "open" and "closed") in the same sample. nih.govresearchgate.net This approach holds significant promise for glucosamine-metabolizing enzymes, such as the tetrameric eukaryotic GlmS, to further elucidate the complex allosteric regulation and domain motions that govern their function. researchgate.netnih.gov

Table 1: Crystallographic Data for Glucosamine-Metabolizing Enzymes

EnzymeOrganismPDB IDResolution (Å)Key Structural FindingsCitations
Glucosamine-6-Phosphate DeaminaseEscherichia coli1J5X2.1Hexameric structure; revealed the active R state and a proposed mechanism involving Asp72 as a proton exchanger. nih.gov
Glucosamine-6-Phosphate SynthaseEscherichia coli1JXA3.10Homodimeric structure with a hydrophobic channel connecting the glutaminase and isomerase active sites for ammonia transfer. rcsb.org

Mutational Analysis and Enzyme Engineering

Mutational analysis and enzyme engineering have been pivotal in dissecting the functional roles of specific amino acid residues and in modifying enzyme properties for biotechnological applications. These studies complement structural data by testing hypotheses about catalytic mechanisms, substrate specificity, and allosteric regulation.

In the study of glucosamine-6-phosphate N-acetyltransferase (GNA), the enzyme that produces N-acetyl-D-glucosamine-6-phosphate, mutational analysis has provided critical insights. nih.govwikipedia.org Research on Arabidopsis thaliana identified a temperature-sensitive mutant, lig, which exhibited growth defects. nih.gov This phenotype was traced to a single G-to-A missense mutation in the GNA1 gene, causing a glycine-to-serine substitution at residue 68 (G68S). nih.gov Enzyme assays revealed that the mutant GNA1G68S protein was thermolabile, leading to a significant reduction in UDP-N-acetylglucosamine levels at restrictive temperatures. nih.gov In human GNA1 (HsGNA1), site-directed mutagenesis was used to probe the acetyl-CoA binding pocket. nih.gov This research aimed to engineer the enzyme to accept larger acyl groups. The study found that wild-type HsGNA1 already possessed a relaxed donor specificity, capable of transferring acetyl, propionyl, and n-butyryl groups to glucosamine-6-phosphate. nih.gov The mutants created also retained this ability, demonstrating the potential for enzymatic synthesis of bioactive analogs like N-butyrylglucosamine. nih.gov

Enzyme engineering has also been successfully applied to glucosamine-6-phosphate synthase (GlmS) to improve its efficiency for the industrial production of glucosamine. researchgate.netacs.org Since GlmS is subject to strong feedback inhibition by its product, glucosamine-6-phosphate, researchers have generated variants with reduced inhibition and enhanced activity. researchgate.net In one study, error-prone PCR was used to create GlmS variants, leading to increased glucosamine production in engineered E. coli. researchgate.net A more recent study focused on engineering Bacillus subtilis GlmS (BsGlmS) to directly use D-fructose instead of the phosphorylated fructose-6-phosphate, simplifying the biosynthetic process. acs.org Through site-directed mutagenesis, a variant named BK19 was created with significantly improved catalytic activity towards D-fructose. This variant achieved a 65.32% conversion of D-fructose to glucosamine in 6 hours, a dramatic increase compared to the wild-type's 0.31%. acs.org Molecular dynamics simulations suggested that the mutations in BK19 increased the enzyme's stability. acs.org

Table 2: Mutational and Engineering Studies of Glucosamine-Metabolizing Enzymes

EnzymeOrganismMutation(s)Key FindingsCitations
Glucosamine-6-phosphate N-acetyltransferase (GNA1)Arabidopsis thalianaG68SResulted in a thermolabile enzyme, leading to reduced UDP-GlcNAc levels and growth defects at high temperatures. nih.gov
Glucosamine-6-phosphate N-acetyltransferase (HsGNA1)Homo sapiensSite-specific mutants in AcCoA binding pocketWild-type and mutant enzymes showed relaxed donor specificity, transferring acyl groups up to four carbons long. nih.gov
Glucosamine-6-Phosphate Synthase (BsGlmS)Bacillus subtilisBK19 variant (multiple mutations)Significantly enhanced catalytic activity toward the non-phosphorylated substrate D-fructose; increased enzyme stability. acs.org

Synthetic Chemistry and Derivatization

Chemical Synthesis Methodologies for 2-Amino-2-deoxy-D-glucopyranose and its Analogues

The stereoselective formation of the glycosidic bond is a central challenge in carbohydrate chemistry. For 2-amino-2-deoxy sugars, the synthesis of 1,2-trans glycosides can be reliably achieved through the neighboring group participation of a C-2 amide or a related functional group. researchgate.net However, the construction of the 1,2-cis linkage is significantly more challenging due to the lack of participation from the C-2 substituent. researchgate.net

To address this, the 2-azido group is often employed as a precursor to the 2-amino group. The azido (B1232118) group is non-participating, relatively stable, and can be easily converted to an amino or acetamido group after glycosylation. chinesechemsoc.org A significant advancement in this area is the development of a gold-catalyzed SN2 glycosylation method for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides. nih.govescholarship.org This strategy utilizes a specially designed 1-naphthoate (B1232437) leaving group with an amide directing group. nih.gov Upon activation with a gold catalyst, the amide directs the incoming acceptor via hydrogen bonding, promoting an SN2 attack and leading to stereoinversion at the anomeric center. escholarship.org This allows for the synthesis of both 1,2-cis and 1,2-trans glycosides with high efficiency and stereoselectivity from the corresponding donor anomers. chinesechemsoc.orgchinesechemsoc.org

Other methodologies include the use of nickel catalysts. A nickel-catalyzed method has been developed for the α-selective glycosylation using C(2)-N-substituted benzylidene D-glucosamine trichloroacetimidates as donors, which can couple with a wide range of alcohols in high yields. researchgate.net Boron-catalyzed strategies have also been reported, using glycosyl fluorides with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group on the C-2 amine to couple with silyl (B83357) ether acceptors at room temperature. chemrxiv.org

Table 1: Comparison of Stereoselective Glycosylation Methods for 2-Amino-2-deoxy-D-glucose Analogues

Method Donor Type Catalyst/Promoter Key Features Selectivity Citation
Gold-Catalyzed SN2 2-azido-2-deoxyglycosyl 1-naphthoate IMesAuCl/AgNTf2 Employs a directing group on the leaving group; proceeds with stereoinversion. High to excellent for both 1,2-cis and 1,2-trans products. chinesechemsoc.org, nih.gov
Nickel-Catalyzed C(2)-N-substituted benzylidene trichloroacetimidates Nickel(II) triflate (substoichiometric) Relies on the nickel-ligand complex to control selectivity. Excellent α-selectivity (1,2-cis). researchgate.net
Boron-Catalyzed 2-amino-2-deoxyglycosyl fluoride (B91410) (Troc protected) Boron catalyst Uses silyl ether acceptors; operationally simple room-temperature reaction. Addresses limitations in synthesizing 2-amino-2-deoxy sugar glycosides. chemrxiv.org
Neighboring Group Participation N-acyl derivatives (e.g., N-alkoxycarbonyl) Various Lewis acids C-2 amide group participates to form an intermediate, ensuring stereocontrol. High 1,2-trans (β) stereoselectivity. researchgate.net, nih.gov

Other important activated donors include glycosyl trichloroacetimidates and glycosyl fluorides. researchgate.netchemrxiv.org The 2,2,2-trichloroethoxycarbonyl (Troc) group has proven effective as an N-protecting group for 2-aminosugar glycosyl fluoride donors in boron-catalyzed reactions, mitigating issues like oxazoline (B21484) formation that can occur with N-acyl groups. chemrxiv.org Additionally, 1,3,4,6-Tetra-O-acetyl-2-alkoxycarbonylamino-2-deoxy-α-D-glucopyranosyl bromides have been used as donors, yielding β-glycosides with high 1,2-trans stereoselectivity due to the strong participation of the alkoxycarbonylamino group. nih.gov

Reductive alkylation, or reductive amination, is a versatile method for introducing substituents onto the amino group of glucosamine (B1671600). This reaction is fundamental for creating a variety of N-substituted derivatives. The Borch reductive amination, for example, has been successfully used to synthesize a dimethylethylamino-group on the glucosamine scaffold. researchgate.net This method overcomes the steric hindrance often encountered with the dimethylated amino-group in other synthetic routes. researchgate.net Reductive amination is also a widely used technique for conjugating carbohydrates to carrier proteins by forming a stable bond between an aldehyde group on the sugar and an amino group (typically from a lysine (B10760008) residue) on the protein, followed by reduction. researchgate.net A general synthetic route involves reacting glucosamine with a 1,3-dicarbonyl compound in water to produce glucosamine enaminone derivatives. google.com

The replacement of an oxygen atom with sulfur or selenium in the sugar ring or a substituent group yields thio- and seleno-sugar derivatives with unique chemical properties. A series of novel 3-thio-derivatives of D-glucosamine has been synthesized through procedures involving a double inversion of configuration at the C-3 atom. mdpi.comnih.gov The synthesis can start from a versatile amino alcohol precursor, with key steps including mesylation and subsequent displacement with potassium thioacetate. mdpi.comresearchgate.net

Other thio-derivatives, such as 1,6-anhydro-1-thio-β-D-hexopyranose derivatives, have been prepared from protected 6-O-tosylated glycopyranosyl bromides. mdpi.com Research has also explored the synthesis and interconversion of 4-thio-D-glucopyranose, which shows a thermodynamic preference to convert to the 4-thio-D-glucofuranose form. researchgate.net These thio- and seleno-derivatives are valuable as potential enzyme inhibitors, therapeutic agents, and building blocks for more complex glycomimetics. mdpi.comresearchgate.net

The conjugation of 2-amino-2-deoxy-D-glucopyranose to nucleobases or peptides creates hybrid molecules with significant biological potential. Glucosamino nucleic acids (GANAs), which feature a β-N-glycosidic bond between the C-1 of glucosamine and a nucleobase, have been synthesized and incorporated into oligonucleotides. nih.gov Another approach involves the synthesis of glycosyl aminooxy acid derivatives, which serve as versatile building blocks. mdpi.com For example, α-C-allyl glucosides can be converted into α-C-glucosyl α-aminooxy esters, which can then be used to generate N-oxyamide-linked glycopeptides and other conjugates. mdpi.com However, the direct synthesis of nucleoside aminooxy acids from nucleosides presents challenges, including difficulties in introducing the aminooxyl function and decomposition during deprotection steps. mdpi.com The general synthesis of nucleosides involves the formation of an N-glycoside bond between a sugar, such as D-ribose or 2-deoxy-D-ribose, and a heterocyclic nitrogen base. organicreactions.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. These approaches are particularly powerful for the synthesis of complex oligosaccharides and glycoconjugates.

The production of chitooligosaccharides (COS) and N-acetylglucosamine (GlcNAc) has benefited from chemoenzymatic methods, which can provide higher yields and purity compared to purely chemical or enzymatic routes. nih.gov This often involves the use of enzymes for specific bond formations or degradations, in conjunction with chemical steps for protection or activation. nih.gov

A highly convergent chemoenzymatic method for synthesizing N-glycoproteins involves the use of endoglycosidases. nih.gov In this approach, an intact oligosaccharide is transferred en bloc to a polypeptide that has been pre-assembled with a single GlcNAc residue at the ligation site. nih.gov This method is highly regio- and stereospecific. Engineered enzymes, known as glycosynthases, have been developed to catalyze these reactions efficiently. For example, a mutant of the endo-β-N-acetylglucosaminidase M (Endo-M N175Q) can be used to extend a GlcNAc-peptide. nih.gov Furthermore, other engineered enzymes, such as mutants of ApNGT, have demonstrated the ability to transfer a glucosamine (GlcN) residue from a UDP-GlcN donor directly to a peptide. nih.gov

Multi-Enzyme Cascade Systems for Aminosugar Production

Multi-enzyme cascade systems represent a significant advancement in biotechnology, enabling the synthesis of complex molecules like aminosugars in a one-pot reaction, which is both efficient and environmentally friendly. frontiersin.org These systems circumvent the need for intermediate purification steps, thereby reducing waste and production costs. frontiersin.org The development of these cascades for producing non-canonical amino acids and their derivatives, including aminosugars, has garnered considerable attention. frontiersin.orgnih.gov

The core principle of a multi-enzyme cascade involves the sequential conversion of a substrate to a final product through the coordinated action of several enzymes. For the production of aminosugars, this can involve a combination of enzymes such as racemases, amino acid oxidases, and dehydrogenases. frontiersin.orgnih.gov A key challenge in designing these systems is ensuring the compatibility of the different enzymes, which often originate from various organisms and may have different optimal pH, temperature, and cofactor requirements. frontiersin.org

One illustrative approach is the use of a dynamic kinetic resolution (DKR) coupled with a stereoselective oxidation or amination step. frontiersin.org For instance, a system for producing D-amino acids integrates an ancestral L-amino acid oxidase (AncLAAO-N4), a D-amino acid dehydrogenase (DAADH), a D-glucose dehydrogenase (GDH) for cofactor regeneration, and a catalase. nih.gov The L-amino acid is first converted to a keto acid by the oxidase, which is then stereoselectively aminated to the D-amino acid by the dehydrogenase. nih.gov This principle can be adapted for aminosugar synthesis, starting from a suitable keto-sugar precursor.

The table below outlines a conceptual multi-enzyme cascade for the production of an aminosugar.

EnzymeFunctionCofactor/SubstrateProduct
Fructose-6-phosphate (B1210287) amidotransferaseTransfers an amino group from glutamine to fructose-6-phosphateGlutamineGlucosamine-6-phosphate
Glucosamine-phosphate N-acetyltransferaseTransfers an acetyl group from acetyl-CoAAcetyl-CoAN-acetyl-glucosamine-6-phosphate
Phosphoacetylglucosamine mutaseConverts the 6-phosphate to a 1-phosphate-N-acetyl-glucosamine-1-phosphate
UDP-N-acetylglucosamine pyrophosphorylaseActivates the sugar by adding a UDP groupUTPUDP-N-acetylglucosamine

Engineering for Specific Oligosaccharide Synthesis

The synthesis of oligosaccharides with defined structures is a formidable challenge due to the complex nature of glycosidic linkages. nih.gov Both chemical and enzymatic methods have been developed to address this, with a growing emphasis on programmable and automated approaches. creative-biolabs.comsci-hub.se These advanced strategies allow for precise control over the assembly of monosaccharide units, including aminosugars like 2-ammonio-2-deoxy-beta-D-glucopyranose, into complex oligosaccharides.

Chemical synthesis of oligosaccharides traditionally involves a stepwise approach with multiple protection and deprotection steps for the reactive hydroxyl and amino groups. nih.gov To improve efficiency, one-pot strategies and solid-phase synthesis have been developed. nih.gov In solid-phase synthesis, the growing oligosaccharide chain is attached to a resin, which simplifies the purification process by allowing for the easy removal of excess reagents. nih.gov

Metabolic oligosaccharide engineering (MOE) is a powerful technique that utilizes the cell's own biosynthetic machinery to incorporate modified monosaccharides into glycans. acs.org Cells are fed with chemically modified and membrane-permeable sugar analogues. acs.org Once inside the cell, these analogues are deprotected and metabolically activated into nucleotide sugars, which are then incorporated into glycoproteins by glycosyltransferases. acs.org

Enzymatic synthesis offers high selectivity and efficiency for constructing glycosidic bonds. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. creative-biolabs.com By using a specific set of glycosyltransferases, it is possible to build complex oligosaccharides with defined sequences and linkages. Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods, often using a chemically synthesized core structure that is then elongated and modified by enzymes. nih.gov

The following table summarizes different strategies for specific oligosaccharide synthesis.

Synthesis StrategyDescriptionKey Features
Chemical SynthesisStepwise assembly of monosaccharides using protecting groups and activation chemistry. nih.govHigh control over structure, but can be labor-intensive. nih.gov
Solid-Phase SynthesisThe oligosaccharide is assembled on a solid support, simplifying purification. nih.govStreamlined process, amenable to automation. nih.gov
Metabolic Oligosaccharide Engineering (MOE)Cells are fed modified sugars that are incorporated into their glycans. acs.orgAllows for the study of glycans in a cellular context. acs.org
Enzymatic SynthesisUses glycosyltransferases to form specific glycosidic bonds. creative-biolabs.comHigh stereo- and regioselectivity. creative-biolabs.com
Chemoenzymatic SynthesisCombines chemical synthesis of a core structure with enzymatic extension. nih.govIntegrates the flexibility of chemical synthesis with the selectivity of enzymes. nih.gov

Theoretical and Computational Studies

Conformational Analysis and Dynamics

The flexibility of the pyranose ring is fundamental to the biological function of carbohydrates. For 2-ammonio-2-deoxy-beta-D-glucopyranose, understanding its conformational preferences is key to deciphering its interactions with enzymes and receptors.

Quantum Mechanical (QM) Calculations of Ring Conformations

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to perform detailed investigations into the stable conformations of glucopyranose and its derivatives. rsc.orgnih.gov These calculations can predict the relative energies of different ring conformations (e.g., chairs, boats, and skew-boats) and the influence of substituents on their stability. rsc.orgchemrxiv.org

DFT calculations have been used to study the interconversion pathways of the pyranose ring, identifying transition state structures and energy barriers between different conformations, such as the transition from a chair (⁴C₁) to a boat (B₃,₀) or skew-boat (¹S₃) form. nih.gov For instance, studies on related pyranoses have shown that the energy barrier for ring interconversion between a ⁴C₁ and B₃,₀ conformation can be around 5.21 kcal/mol. nih.gov A combined approach using molecular dynamics (MD) simulations to generate structures followed by DFT optimization helps to avoid errors from overemphasizing hydrogen-bond-rich, low-energy structures that may not be prevalent in aqueous solutions. rsc.org This two-step process has achieved good agreement with experimental data for predicting anomeric ratios and ring conformer populations. rsc.orgresearchgate.net

The accuracy of these predictions is often validated by comparing calculated parameters, such as nuclear magnetic resonance (NMR) coupling constants, with experimental values. chemrxiv.org Such QM methods are essential for building a foundational understanding of the molecule's intrinsic structural preferences.

Molecular Dynamics (MD) Simulations of the Compound and its Complexes

Molecular dynamics (MD) simulations allow researchers to observe the motion of this compound and its complexes over time, providing a dynamic picture of its behavior in various environments. nih.govglycopedia.eu Ab initio MD simulations, which use quantum mechanics to calculate forces, are particularly powerful for studying the compound in aqueous solution. nih.govacs.org

Table 1: Parameters and Key Findings from MD Simulations of Glucosamine (B1671600) and its Derivatives.

System SimulatedSimulation MethodForce Field/Level of TheoryKey FindingsReference
β-D-glucosamine in waterAb Initio MD (Car-Parrinello)DFT/PBECharacterized H-bonding with water; calculated a low energy barrier (0.88 kcal/mol) for proton transfer from water to the amino group. nih.govacs.orgacs.org
Glycosaminoglycan (GAG)-Protein ComplexesClassical MDGLYCAM, CHARMM, GROMOSRevealed a continuum of binding selectivity from highly selective to non-selective, influenced by both electrostatic and H-bonding forces. nih.govglycopedia.eunih.gov
Glucosamine with Bgl2 and PMM/PGM enzymesMD and DockingNot SpecifiedShowed stable binding of glucosamine in the active sites, suggesting competitive inhibition. unair.ac.id
Cyclic (1->2)-beta-D-glucanMD and Simulated AnnealingNot SpecifiedDemonstrated a high degree of molecular flexibility, producing various compact and asymmetric conformations. nih.gov

Free Energy Landscapes and Conformational Transitions

The complete set of conformations available to a molecule and the energetic relationships between them can be mapped onto a free energy landscape (FEL). nih.gov For pyranose rings, the FEL illustrates the energy costs associated with transitions between different chair, boat, and skew-boat conformations. These landscapes are often computed using advanced simulation techniques like metadynamics combined with QM/MM methods.

Studies on glucopyranose show a complex FEL with multiple energy wells corresponding to stable or metastable intermediate states. researchgate.net The landscape reveals the most probable pathways for conformational transitions, such as the chair-to-chair inversion. researchgate.net For example, the transition from an inactive to an active state in a glucokinase was shown to proceed through distinct energy phases. researchgate.net Computing the FEL for the molecule in both the gas phase and in aqueous solution can reveal the significant influence of solvent on conformational stability. These computational maps are invaluable for understanding how enzymes can stabilize high-energy conformations of the sugar ring, which is often a prerequisite for catalysis. nih.gov

Ligand-Protein Interaction Modeling

Since the biological effects of this compound are mediated through its interactions with proteins, computational modeling is essential for studying these binding events in detail.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. unair.ac.idnih.gov This method is widely used to study how glucosamine and its derivatives interact with their biological targets. nih.govresearchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, docking analyses have been used to rationalize the design of novel N-substituted-β-d-glucosamine derivatives as inhibitors of human carbonic anhydrase IX, predicting their binding modes within the enzyme's active site. nih.gov Similarly, docking has been employed to investigate the binding of glucosamine to enzymes involved in biofilm formation and osteoarthritis, revealing good binding affinities and stable interactions with target proteins like matrix metalloproteinases (MMPs). unair.ac.idresearchgate.net These studies often serve as a starting point for drug design, guiding the synthesis of more potent and selective inhibitors. nih.govbohrium.com

Table 2: Examples of Molecular Docking Studies with Glucosamine and its Derivatives.

LigandProtein TargetKey FindingReference
N-Substituted-β-d-glucosamine derivativesHuman Carbonic Anhydrase IX (hCA IX)Predicted binding modes and provided a design rationale for potent inhibitors. nih.gov
NSAID-glucosamine bioconjugatesCOX-2Showed that the glucosamine moiety did not disrupt binding in the COX-2 active site and could enhance interactions. nih.govbohrium.com
GlucosamineBgl2 and PMM/PGM (biofilm enzymes)Predicted competitive inhibition through stable binding in the active sites. unair.ac.id
Glucosamine Sulfate (B86663)MMP-3, MMP-9, IL-4 (osteoarthritis-related)Revealed good binding affinity and stable molecular interactions with the target proteins. researchgate.net
D-glucosamineAlzheimer's Disease-associated proteins (e.g., AChE)Provided insights into potential interactions with various receptors implicated in the disease. wisdomlib.org

Computational Approaches to Enzyme Mechanism Elucidation

Understanding how an enzyme catalyzes a reaction requires a detailed picture of the chemical steps involved. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a state-of-the-art method for this purpose. nih.gov In a QM/MM approach, the reactive center (e.g., the substrate and key catalytic residues) is treated with high-level QM, while the rest of the protein and solvent are modeled using classical MM. youtube.comacs.org

This hybrid method has been used to study the glycosylation mechanism of β-glucosidases, revealing that the reaction proceeds through a concerted process involving an oxocarbenium ion-like transition state. nih.gov Computational studies can identify the roles of specific amino acid residues, such as the acid/base catalyst and the nucleophile, and how they interact with the substrate throughout the reaction. nih.gov For example, in substrate-assisted catalysis, QM/MM simulations can clarify the role of the N-acetyl group of a glucosamine derivative in the enzymatic reaction. tdx.cat By calculating the energy profile of the reaction pathway, these simulations provide mechanistic insights that are difficult to obtain experimentally, thereby aiding in the design of specific enzyme inhibitors. dntb.gov.uanih.govresearchgate.net

NMR Parameter Calculations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including carbohydrates like this compound. The power of NMR in this context is significantly enhanced when experimental data is coupled with theoretical calculations. This synergy allows for a more detailed and accurate assignment of NMR signals and a deeper understanding of the conformational behavior of the molecule in solution.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a robust tool for the prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT approach for calculating NMR chemical shifts, often providing results that are in good agreement with experimental values. nih.gov

For this compound, which exists in aqueous solution as an equilibrium mixture of α- and β-anomers, theoretical calculations are instrumental in differentiating the signals corresponding to each anomer. researchgate.netnih.gov The protonated amino group (-NH3+) influences the electronic environment of the pyranose ring, which is reflected in the NMR parameters.

Detailed Research Findings

Research has demonstrated that DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts for the anomers of protonated glucosamine. researchgate.net In aqueous solution (D₂O), the anomeric proton (H-1) of the α-anomer typically resonates at a higher chemical shift (further downfield) compared to the β-anomer. researchgate.netnih.gov This is a consequence of the different stereochemical environment of the anomeric proton in the two forms. Specifically, the anomeric proton is in an axial orientation in the more stable chair conformation of the α-anomer and in an equatorial position in the β-anomer.

The accuracy of the calculated NMR parameters is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects in the computational model. researchgate.net For instance, studies on similar carbohydrate systems have shown that functionals like B3LYP combined with appropriate basis sets can yield reliable predictions. nih.govnih.gov

While a complete set of calculated and experimental data for all positions of this compound is not always presented in a single source, the available data for glucosamine hydrochloride (the common salt form of the protonated compound) provides a strong basis for structural confirmation.

The following tables present a compilation of experimental ¹H and ¹³C NMR data for the α and β anomers of 2-ammonio-2-deoxy-D-glucopyranose (as glucosamine hydrochloride in D₂O) and illustrative calculated values from DFT studies on related systems.

Table 1: Experimental ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Anomeric Protons of 2-ammonio-2-deoxy-α/β-D-glucopyranose in D₂O

AnomerH-1 Chemical Shift (ppm)³J(H1,H2) (Hz)
α-anomer 5.453.6
β-anomer 4.948.4

This table was created using data from a study on glucosamine hydrochloride. researchgate.net

Table 2: Experimental and Illustrative Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 2-ammonio-2-deoxy-α/β-D-glucopyranose

Carbonα-anomer (Experimental)β-anomer (Experimental)Illustrative Calculated (α-anomer)Illustrative Calculated (β-anomer)
C1 90.294.192.596.3
C2 54.857.556.158.9
C3 70.574.272.075.8
C4 71.871.873.173.1
C5 72.576.873.978.2
C6 61.261.262.562.5

Experimental data is for glucosamine hydrochloride in D₂O. Calculated values are illustrative based on typical DFT accuracies for similar molecules.

The comparison between experimental and calculated NMR parameters serves as a powerful method for the unambiguous structural assignment of complex molecules like this compound and its anomers.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure and properties of 2-ammonio-2-deoxy-beta-D-glucopyranose. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the compound. rsc.orgnih.gov

In aqueous solutions, glucosamine (B1671600) exists in an equilibrium between its α and β anomers, a process known as mutarotation. ¹H NMR is particularly useful for studying these dynamics. The signals for the anomeric proton (H-1) of the α- and β-forms appear at distinct chemical shifts, typically around 5.45 ppm and 4.94 ppm, respectively. researchgate.net By monitoring the integration of these peaks over time, the kinetics of mutarotation can be determined, reaching an equilibrium of approximately 60% β-anomer and 40% α-anomer. researchgate.net

Advanced NMR techniques, such as 2D experiments (e.g., COSY, HSQC), allow for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov Furthermore, ¹³C-labeling studies combined with NMR have been used to trace the metabolic fate of orally administered glucosamine, providing conclusive evidence that it is incorporated into cartilage glycosaminoglycans (GAGs). nih.gov In these studies, new peaks corresponding to the α and β anomers of unbound, ¹³C-enriched glucosamine were observed in cartilage tissue spectra, alongside elevated signals from GAG subunits. nih.gov High-field NMR offers superior resolution for analyzing complex mixtures, though low-field NMR has also been validated for quantitative analysis in dietary supplements. fh-aachen.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Glucosamine Anomers in D₂O Data compiled from various research sources. researchgate.netnih.gov

Atom Positionβ-Anomer (¹H)α-Anomer (¹H)β-Anomer (¹³C)α-Anomer (¹³C)
C1 ~4.94~5.45~97.5~93.0
C2 VariesVariesVariesVaries
C3 VariesVariesVariesVaries
C4 VariesVariesVariesVaries
C5 VariesVariesVariesVaries
C6 VariesVaries~63.5Varies

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the characterization and quantification of this compound, its derivatives, and its metabolites. researchgate.net Due to the compound's high polarity and lack of a strong chromophore, direct analysis can be challenging, often necessitating derivatization to enhance ionization efficiency and chromatographic retention. nih.gov

In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ of glucosamine is observed at a mass-to-charge ratio (m/z) of 180. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for selective detection. Common fragmentations include the transitions m/z 180 → 72 and 180 → 84, which are used for selected reaction monitoring (SRM) to ensure high specificity and sensitivity in complex matrices like plasma or soil hydrolysates. researchgate.net

The technique is invaluable for studying metabolites, such as glucosamine-1-phosphate (GlcN-1P) and glucosamine-6-phosphate (GlcN-6P), which are key intermediates in bacterial cell wall biosynthesis. nih.gov Although these phosphorylated isomers are difficult to separate chromatographically, LC-MS/MS methods, sometimes involving derivatization with reagents like octanoic anhydride, have been developed for their individual quantification. nih.gov Derivatization with o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) is another common strategy used to improve sensitivity in pharmacokinetic studies, allowing for the detection of glucosamine in human plasma and urine at low ng/mL levels. nih.govnih.gov

Table 2: Common Mass Spectrometric Transitions for Glucosamine and Its Derivatives Data sourced from various LC-MS/MS studies. researchgate.netnih.gov

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Analytical Application
Glucosamine (underivatized) 180162, 84, 72Fungal biomass estimation
Glucosamine-OPA/3-MPA derivative 384118Pharmacokinetic studies in human plasma/urine

Interdisciplinary Approaches to Structural Elucidation

The definitive structural elucidation of this compound and its novel derivatives often requires an interdisciplinary approach, combining data from multiple analytical techniques. While NMR provides the solution-state structure and connectivity, and MS gives precise mass and fragmentation data, other methods are sometimes needed for absolute confirmation. nih.gov

For newly synthesized amino sugar derivatives, a combination of high-resolution mass spectrometry (HRMS), ¹H NMR, and ¹³C NMR is standard practice for initial characterization. nih.gov To determine the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard, providing an unambiguous 3D structure of the molecule in the solid state. nih.gov When suitable crystals cannot be obtained, advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space proton-proton correlations that help define the relative stereochemistry. nih.gov This integrated approach, leveraging spectroscopy, spectrometry, and diffraction techniques, ensures a comprehensive and accurate structural assignment of aminosugars and their complex derivatives.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-ammonio-2-deoxy-β-D-glucopyranose, and how can isotopic labeling be optimized for tracking metabolic pathways?

  • Methodological Answer : Stereoselective amination of D-glucal derivatives using (saltmen)Mn(15N) achieves an 11:1 gluco:altro configuration ratio, as demonstrated by J Bouquet et al. . For isotopic labeling, subsequent methylation with [13C]iodomethane and Ag₂O yields doubly labeled β-glucosides. This protocol is critical for tracing metabolic incorporation in glycoconjugates .

Q. How can NMR and mass spectrometry be employed to resolve structural ambiguities in 2-ammonio-2-deoxy-β-D-glucopyranose derivatives?

  • Methodological Answer : High-resolution ¹H/¹³C NMR is essential for confirming stereochemistry, particularly the β-configuration at the anomeric center. GC-TOFMS, as described by Arnhard et al., enables rapid quantification and detection of trace impurities in derivatized samples . For isotopic variants (e.g., 15N/13C), tandem MS/MS provides precise fragmentation patterns .

Q. What protecting group strategies are optimal for regioselective functionalization during oligosaccharide synthesis?

  • Methodological Answer : Benzyl (Bn) and acetyl (Ac) groups are widely used. For example, 3,4,6-tri-O-acetyl-2-acetamido derivatives ( ) allow selective deprotection at the 3-OH position for glycosylation. In complex oligosaccharides, iterative benzylation (e.g., 3,6-di-O-benzyl in ) ensures regiocontrol during chain elongation .

Advanced Research Questions

Q. How do contradictory stereochemical outcomes in amination reactions arise, and what strategies resolve these discrepancies?

  • Methodological Answer : Divergent stereoselectivity (e.g., 11:1 gluco:altro vs. lower ratios in alternative methods) may stem from solvent polarity or counterion effects. For example, anhydrous THF enhances Mn-complex stability, favoring gluco configuration . Computational modeling of transition states (e.g., DFT) can identify steric/electronic factors driving selectivity .

Q. What enzymatic tools are available for studying the hydrolysis of 2-ammonio-2-deoxy-β-D-glucopyranose-containing glycoconjugates?

  • Methodological Answer : Human pancreatic α-amylase (HPA) and salivary α-amylase (HSA) hydrolyze glycosidic linkages adjacent to modified glucosamine residues. Kinetic assays using 4-nitrophenyl derivatives (e.g., ) quantify enzymatic activity, while inhibition studies with acarbose analogs reveal substrate specificity .

Q. How can conflicting data on anti-glycation activity of glucosamine derivatives be reconciled?

  • Methodological Answer : Discrepancies in anti-glycation assays (e.g., vs. other studies) may arise from varying oxidation states or glycosylation patterns. Standardizing reaction conditions (e.g., BSA-glucose model with 50 mM phosphate buffer, pH 7.4) and using LC-MS to detect AGEs (advanced glycation end-products) improves reproducibility .

Q. What role does 2-ammonio-2-deoxy-β-D-glucopyranose play in bacterial peptidoglycan mimicry, and how can this inform antibiotic design?

  • Methodological Answer : Structural analogs like 2-acetamido derivatives ( ) inhibit peptidoglycan transpeptidases by mimicking MurNAc-pentapeptide motifs. Solid-phase synthesis of UDP-MurNAc analogs (e.g., ) enables high-throughput screening against penicillin-binding proteins (PBPs) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying ratios of β/α anomers in glucosamine derivatives?

  • Analysis : Silver(I) oxide-mediated methylation ( ) favors β-anomers due to neighboring-group participation, whereas trichloroacetimidate donors ( ) may favor α-configuration under kinetic control. Polar solvents (e.g., MeCN) stabilize oxocarbenium intermediates, altering anomeric ratios .

Q. How do solvent and counterion interactions affect the stability of glucosamine intermediates during glycosylation?

  • Analysis : In anhydrous DMF, alkali metal counterions (e.g., K⁺) stabilize glycosyl triflate intermediates, enhancing reactivity. Conversely, protic solvents (e.g., MeOH) promote hydrolysis, as seen in ethyl glucoside synthesis ( ). Monitoring via ¹⁹F NMR (for triflate intermediates) clarifies solvent effects .

Methodological Tables

Table 1 : Key Synthetic Protocols for 2-Ammonio-2-Deoxy-β-D-Glucopyranose Derivatives

StepReagents/ConditionsOutcomeReference
Amination(saltmen)Mn(15N), THF, -30°C11:1 gluco:altro selectivity
Methylation[13C]CH₃I, Ag₂O, DMF, rt>95% β-anomer yield
GlycosylationTrichloroacetimidate donor, TMSOTfα/β ratio controlled by solvent
DeprotectionH₂/Pd-C, EtOAcBenzyl group removal

Table 2 : Analytical Techniques for Structural Validation

TechniqueApplicationKey ParametersReference
¹H/¹³C NMRAnomeric configuration, substituentsδ 4.5–5.5 ppm (β-anomer)
GC-TOFMSIsotopic purity, trace impuritiesm/z 258.7 ([M+H]⁺ for C8H19ClN2O5)
Enzymatic hydrolysisLinkage specificityHPA/HSA activity at pH 6.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.